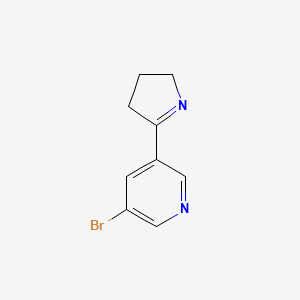

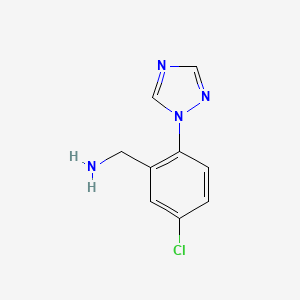

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine

Descripción general

Descripción

“(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” is a compound that contains a 1,2,4-triazole ring . This compound is part of a larger family of 1,2,4-triazole derivatives, which are known for their multidirectional biological activity . These derivatives have been synthesized and evaluated as potential anticancer agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine”, involves various methods . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives can be analyzed using spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Chemical Reactions Analysis

The chemical reactions involving “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives can be complex . These compounds have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives can be determined using various techniques . For example, the yield and melting point of some derivatives have been reported .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Derivatives of (5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine have been synthesized through various chemical reactions, emphasizing the importance of structural characterization using techniques such as NMR spectroscopy, elemental analysis, and MS data. These studies lay the groundwork for further applications by confirming compound structures and purity (Aouine Younas et al., 2014).

Antimicrobial Activities

Compounds containing the (5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine structure have demonstrated moderate to very good antibacterial and antifungal activities. This suggests their potential as leads for developing new antimicrobial agents (K D Thomas et al., 2010).

Advanced Materials and Chemical Properties

The synthesis of novel compounds, such as tris[1,2,4]triazolo[1,3,5]triazines, showcases the versatility of (5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine derivatives in creating materials with potential applications in various fields, including the development of new heterocyclic compounds (V. A. Tartakovsky et al., 2005).

Interaction Mechanism with Biological Targets

Computational studies have provided insights into the interaction mechanisms of (5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl)methanamine derivatives with biological targets. For instance, research on triazolyl substituted tetrahydrobenzofuran derivatives interacting with H+,K+-ATPase at different pH levels offers valuable information for the rational design of novel inhibitors, highlighting the compound's utility in medicinal chemistry (Hua-Jun Luo et al., 2015).

Safety And Hazards

Direcciones Futuras

The future directions for research on “(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine” and its derivatives could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Propiedades

IUPAC Name |

[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNLUCLPHZVBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457600 | |

| Record name | 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl)methanamine | |

CAS RN |

404922-72-1 | |

| Record name | 1-[5-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.